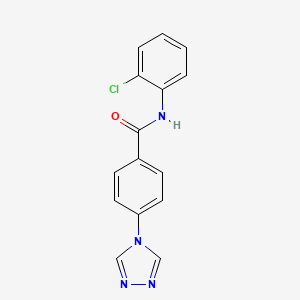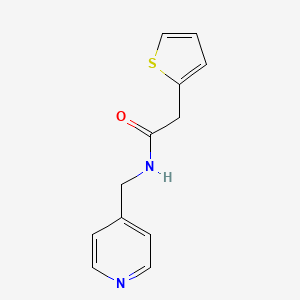
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine
Descripción general
Descripción
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine is a useful research compound. Its molecular formula is C24H32N2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-N-(4-phenylcyclohexyl)-4-piperidinamine is 348.256549029 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
1-Benzyl-N-(4-phenylcyclohexyl)-4-piperidinamine and its analogs have been a subject of research for their potential in synthesizing central nervous system depressants. Maddox, Godefroi, and Parcell (1965) discussed the synthesis of various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, for evaluating their cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965). Additionally, Sugimoto et al. (1990) and (1992) conducted studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that certain substitutions led to substantial increases in anti-acetylcholinesterase activity (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Pharmacological Interest
Research by Rodríguez-Franco and Fernández-Bachiller (2002) highlighted the synthesis of 1-benzyl-4-chloromethylpiperidine as a building block for potential pharmaceuticals. This compound was used to create N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002). Furthermore, Kamenka et al. (1982) synthesized monohydroxy derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP) and studied their effects on different receptors, revealing insights into pharmacological properties (Kamenka et al., 1982).
Metabolic Studies
Hvenegaard et al. (2012) investigated the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, in human liver microsomes and recombinant enzymes. This study provides insights into the metabolic pathways and enzymes involved in the oxidative metabolism of similar compounds (Hvenegaard et al., 2012).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopic properties of related compounds has been conducted. Lee, Beckett, and Sugden (1966) synthesized N-substituted-4-(cyanophenylmethylene)piperidines, providing insights into the structure and NMR spectra ofthese compounds (Lee, Beckett, & Sugden, 1966). Additionally, Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and conducted molecular docking studies to explore its potential anticancer activity (Janani et al., 2020).
Analgesic and Anesthetic Properties
The analgesic and anesthetic effects of 1-Benzyl-N-(4-phenylcyclohexyl)-4-piperidinamine derivatives have been explored in various studies. Chen and Weston (1960) described the effects of 1-(1-phenylcyclohexyl) piperidineOHC1 on monkeys, comparing it to other sedative agents (Chen & Weston, 1960). Itzhak et al. (1981) synthesized derivatives of phencyclidine, showing that some compounds exhibited significant analgesic activity in mice, with potential applications in pain management (Itzhak et al., 1981).
Propiedades
IUPAC Name |
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-3-7-20(8-4-1)19-26-17-15-24(16-18-26)25-23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-25H,11-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGJDNWJJXSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-ethyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5365580.png)

![3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
![ethyl (2E)-3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B5365614.png)

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)


![[4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B5365643.png)


![(4E)-2-(4-iodophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B5365679.png)
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
